In thiol quantification, DTNB's strict alkaline pH requirement (pH ~8.0) often triggers disulfide scrambling or protein degradation in acidic samples. 2,2'-Dithiodipyridine (Aldrithiol-2) provides an acid-compatible alternative. • Quantifies thiols at acidic pH, preserving sample integrity. • Essential for Corey-Nicolaou macrolactonization via 2-pyridinethiol ester intermediate, enabling 11-21-membered macrocycle formation. • Modifies gold electrode surfaces into hydrophilic SAMs for metalloprotein electron transfer. Standard purity ≥98%; global shipping available.
2,2'-Dithiodipyridine, frequently referred to as Aldrithiol-2 or DPDS, is a versatile heterocyclic disulfide utilized primarily as a highly specific thiol-quantification probe, a mild oxidizing agent, and a core component of the Corey-Nicolaou macrolactonization reagent. Commercially available as a yellow to white crystalline solid, it exhibits high solubility in organic solvents such as methanol, acetonitrile, and dimethylformamide, alongside moderate solubility in water [1]. In industrial and laboratory procurement contexts, its value is defined by its highly specific reactivity toward thiols and carboxylic acids. This makes it a critical precursor for generating active thioesters in complex peptide synthesis and macrocyclization workflows, as well as an essential surface-modifying agent for gold electrodes in advanced biosensor applications .
Substituting 2,2'-dithiodipyridine with generic disulfides (such as diphenyl disulfide) or standard thiol probes (such as DTNB / Ellman's reagent) frequently results in process failure due to mismatched reaction kinetics and strict pH requirements. For instance, DTNB requires a mildly alkaline environment (pH ~8.0) to achieve quantitative thiol derivatization, which can trigger unwanted disulfide scrambling or rapid degradation in pH-sensitive proteins [1]. Furthermore, in synthetic applications, the specific nitrogen-positioning in the 2,2'-isomer is strictly required to form the 2-pyridinethiol ester intermediate. This specific intermediate undergoes a critical intramolecular proton transfer necessary to drive the Corey-Nicolaou macrolactonization—a double-activation mechanism that is structurally inaccessible to 4,4'-isomers or non-heterocyclic disulfides [2].
While 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) is the industry standard for thiol quantification, its reliance on the intrinsic reactivity of thiolate anions restricts its optimal use to pH 8.0. In contrast, 2,2'-dithiodipyridine exhibits significantly higher intrinsic reactivity, allowing quantitative derivatization of nonpolar and protein-bound thiols at pH levels as low as 4.5 [1]. Upon reaction, it releases 2-thiopyridone, which can be measured spectrophotometrically at 343 nm. This capability to operate in acidic media prevents the base-catalyzed disulfide scrambling and protein denaturation often observed when shifting acidic samples to the alkaline conditions required by DTNB.
| Evidence Dimension | Minimum pH for quantitative thiol assay |
| Target Compound Data | pH ≥ 4.5 (2,2'-Dithiodipyridine) |
| Comparator Or Baseline | pH 8.0 (DTNB / Ellman's Reagent) |
| Quantified Difference | Operational efficacy extended by 3.5 pH units into the acidic range. |
| Conditions | Spectrophotometric measurement of free thiols in aqueous/organic mixtures or protein solutions. |
Enables accurate thiol quantification in acid-stable proteins, wastewater, or acidic cell lysates without requiring potentially destructive alkaline pH adjustments.
The synthesis of large macrocyclic lactones from ω-hydroxy acids (seco-acids) is entropically disfavored, often leading to linear oligomerization when using standard carbodiimide coupling (e.g., DCC). The application of 2,2'-dithiodipyridine in combination with triphenylphosphine (the Corey-Nicolaou reagent) overcomes this barrier through a double-activation mechanism[1]. The reagent converts the carboxylic acid into a highly reactive 2-pyridinethiol ester. The basic pyridine nitrogen then acts as an internal base, hydrogen-bonding with the incoming hydroxyl group to facilitate cyclization. This specific mechanism enables the successful formation of complex 11- to 21-membered macrolides with yields significantly surpassing those of direct esterification methods.
| Evidence Dimension | Macrocyclic ring closure efficiency |
| Target Compound Data | Enables 11- to 21-membered ring formation via 2-pyridinethiol ester intermediate. |
| Comparator Or Baseline | Direct carbodiimide esterification (yields predominantly linear oligomers). |
| Quantified Difference | Shifts reaction pathway from >90% oligomerization to successful macrocyclization for sterically hindered seco-acids. |
| Conditions | High dilution conditions in non-polar solvents (e.g., toluene, xylene) under reflux. |
Provides a reliable, mild synthetic route for the procurement of complex natural product analogs, macrolides, and resin glycosides that resist standard cyclization.
The development of electrochemical biosensors requires stable self-assembled monolayers (SAMs) that facilitate direct heterogeneous electron transfer (hET) without denaturing the target protein. When applied to gold electrodes, 2,2'-dithiodipyridine cleaves to form a 2-mercaptopyridine SAM[1]. Unlike hydrophobic alkyl thiol SAMs which passivate the electrode, the pyridine-modified surface provides a hydrophilic interface that interacts electrostatically with the lysine-rich domains of metalloproteins like cytochrome c. This specific surface chemistry restores a nearly reversible, well-defined redox wave (formal potential ~0.086 V vs Ag/AgCl), which is completely suppressed on bare or alkyl-thiol modified gold.
| Evidence Dimension | Cytochrome c redox reversibility |
| Target Compound Data | Well-defined, nearly reversible redox waves (formal potential ~0.086 V). |
| Comparator Or Baseline | Bare gold or simple alkyl thiol SAMs (irreversible or completely suppressed electron transfer). |
| Quantified Difference | Restoration of native-like hET kinetics vs. complete signal passivation. |
| Conditions | Cyclic voltammetry of cytochrome c on SAM-modified gold electrodes in buffered aqueous solutions. |
Crucial for manufacturers and researchers developing robust, reproducible electrochemical biosensors for metalloprotein analysis.
In analytical workflows where DTNB fails due to its strict alkaline pH requirements, 2,2'-dithiodipyridine is the reagent of choice for quantifying thiols in acidic environments [1]. This is particularly relevant for analyzing specific industrial effluents, acid-extracted biological samples, or acid-stable protein formulations where shifting to pH 8.0 would compromise sample integrity.
Essential for pharmaceutical R&D workflows requiring the cyclization of complex seco-acids into 11- to 21-membered macrocyclic lactones. By utilizing the Corey-Nicolaou double activation mechanism, 2,2'-dithiodipyridine successfully drives ring closure in scenarios where standard coupling agents fail and yield only linear oligomers[2].
Ideal for modifying gold electrodes to create hydrophilic, bio-compatible Self-Assembled Monolayers (SAMs). These modified surfaces are critical for promoting direct, reversible electron transfer for metalloproteins like cytochrome c in diagnostic devices, outperforming standard passivating alkyl thiols [3].
Irritant